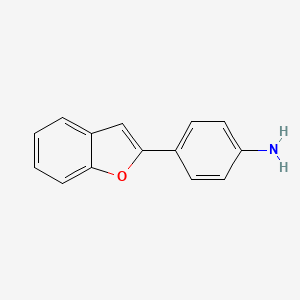

4-(1-Benzofuran-2-yl)aniline

Description

Significance of the Benzofuran (B130515) Scaffold in Natural Products and Synthetic Chemistry

The benzofuran nucleus, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a privileged scaffold in the realm of biologically active compounds. chemsrc.comnih.govrsc.org This structural motif is prevalent in a wide array of natural products, many of which exhibit potent pharmacological properties. rsc.orgvulcanchem.com Well-known examples of natural and synthetic compounds containing the benzofuran core include amiodarone, a potent antiarrhythmic drug, and angelicin, used in the treatment of psoriasis. rsc.org

The versatility of the benzofuran ring system makes it a valuable building block in synthetic chemistry. chemsrc.comguidechem.com Its planar and unsaturated nature, influenced by the oxygen atom in the furan ring, allows for a variety of chemical transformations. chemsrc.com Chemists have developed numerous synthetic strategies to access this scaffold, employing methods such as transition metal-catalyzed cyclizations and intramolecular Wittig reactions. asianinstituteofresearch.orgmdpi.com The continued interest in benzofuran derivatives stems from their broad spectrum of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. rsc.orgresearchgate.netresearchgate.netajol.info

The Role of Aniline (B41778) and Related Aromatic Amine Moieties in Drug Design and Synthesis

Aniline, or aminobenzene, and its derivatives are fundamental components in the toolkit of medicinal chemists. researchgate.net The amino group attached to an aromatic ring provides a key site for molecular interactions and further chemical modifications. ekb.eg This moiety is a common feature in a vast number of approved drugs and investigational compounds, valued for its ability to modulate the pharmacological profile of a molecule. epa.gov

However, the inclusion of an aniline group is not without its challenges. Issues such as metabolic instability and potential toxicity are sometimes associated with this functional group. epa.gov Consequently, a significant area of research in drug discovery is dedicated to the strategic replacement or modification of the aniline moiety to optimize a compound's pharmacokinetic and toxicological properties, including enhancing bioavailability, solubility, and receptor selectivity. epa.gov

Historical and Contemporary Relevance of the Benzofuran-Aniline Motif in Organic Synthesis and Medicinal Chemistry

The combination of a benzofuran scaffold and an aniline ring, as seen in 4-(1-Benzofuran-2-yl)aniline, creates a hybrid structure with significant potential in both organic synthesis and medicinal chemistry. The first synthesis of benzofuran itself dates back to 1870, and since then, the exploration of its derivatives has been a continuous endeavor. asianinstituteofresearch.orgajol.info

The benzofuran-aniline motif has been investigated for a range of biological activities. For instance, derivatives of benzofuran-2-yl(phenyl)methanone, which share a similar structural core, have been synthesized and evaluated as probes for β-amyloid plaques in Alzheimer's disease research. The synthesis of various derivatives, such as those incorporating thiazole (B1198619) or pyrazole (B372694) rings, further highlights the versatility of the benzofuran-aniline backbone in generating libraries of compounds for biological screening. ajol.info

Overview of Research Trajectories Pertaining to this compound and Its Derivatives

Research surrounding this compound has primarily focused on the synthesis and biological evaluation of its derivatives. Scientists have explored various modifications of the parent compound to investigate structure-activity relationships and to develop novel therapeutic agents.

A significant research trajectory involves the synthesis of novel heterocyclic systems built upon the this compound core. For example, one-pot reactions have been utilized to create complex thiazol-2(3H)-imine derivatives, which have been studied for their potential biological applications. ajol.info Other studies have focused on creating pyrazole and isoxazole (B147169) derivatives, with some compounds showing promising cytotoxic activity against various cancer cell lines. The antimicrobial properties of derivatives containing benzothiazole (B30560) and azetidinone rings have also been a subject of investigation. These research efforts underscore the role of this compound as a versatile starting material for the generation of diverse and biologically relevant molecules.

Scope and Objectives of Focused Research on this compound

While much of the research has been directed towards its derivatives, focused research on the parent compound, this compound, is crucial for establishing a baseline understanding of its chemical and biological properties. The primary objectives of such research would include:

Detailed Physicochemical Characterization: Thoroughly determining the physical and chemical properties of this compound to provide a foundational dataset for future studies.

Optimization of Synthetic Routes: Developing efficient and scalable synthetic methods to produce the compound in high purity and yield.

Spectroscopic Analysis: Comprehensive analysis using techniques like NMR, IR, and mass spectrometry to unequivocally confirm its structure.

Initial Biological Screening: Evaluating the intrinsic biological activity of the parent compound against a panel of targets to identify potential areas for therapeutic application.

Computational Modeling: Utilizing in-silico methods to predict its properties and potential interactions with biological targets, guiding the design of future derivatives.

By focusing on these objectives, researchers can unlock the full potential of this compound as a valuable scaffold in the development of new chemical entities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 782-18-3 |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)N |

| InChI | InChI=1S/C14H11NO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H,15H2 |

| InChIKey | HJLGQPREWJFXII-UHFFFAOYSA-N |

| Topological Polar Surface Area | 39.2 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Complexity | 235 |

| Monoisotopic Mass | 209.084064 g/mol |

Data sourced from PubChem and Guidechem. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLGQPREWJFXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352173 | |

| Record name | 4-(1-benzofuran-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-18-3 | |

| Record name | 4-(1-benzofuran-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-benzofuran-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1 Benzofuran 2 Yl Aniline and Its Complex Derivatives

Precursor Synthesis and Core Structure Formation

The initial and crucial phase in the synthesis of 4-(1-Benzofuran-2-yl)aniline is the formation of the benzofuran (B130515) ring system. This is often accomplished through the synthesis of key ketone intermediates.

Synthesis of 2-Acetyl Benzofuran Derivatives (e.g., from Salicylaldehyde (B1680747) and Chloroacetone)

A well-established and common method for synthesizing the benzofuran core is the reaction between salicylaldehyde and an α-halo ketone like chloroacetone. researchgate.netsemanticscholar.orgjocpr.com This reaction, typically conducted in the presence of a base such as potassium carbonate, proceeds by the O-alkylation of salicylaldehyde followed by an intramolecular cyclization to yield 2-acetylbenzofuran (B162037). researchgate.netsemanticscholar.orgnih.gov This precursor is a versatile starting point for further chemical modifications. ijrpc.com The reaction involves refluxing the reactants in a solvent like dry acetone (B3395972). semanticscholar.org

Formation of Substituted Benzofuran-2-yl Methanones

Substituted benzofuran-2-yl methanones are key intermediates that can be formed through several synthetic routes. One approach involves the Friedel-Crafts acylation of a substituted aromatic ring with benzofuran-2-carbonyl chloride. Another powerful method is the palladium-catalyzed Sonogashira coupling of a 2-bromo-4-methoxyphenol (B98834) with phenylacetylene, which leads to an intermediate that cyclizes to form the benzofuran core. vulcanchem.com The resulting ketone can then be further functionalized. Additionally, the reaction of salicylaldehyde with phenacyl halides in the presence of a base can yield benzofuran-2-yl methanone (B1245722) derivatives. asianinstituteofresearch.org The synthesis of bisbenzofuran-2-yl-methanone has also been reported through different routes. mdpi.com

Direct Synthesis and Functionalization of this compound

The direct synthesis of the target compound involves the introduction of the aniline (B41778) moiety onto the 2-phenylbenzofuran (B156813) scaffold.

Amination Strategies for the Phenyl Moiety

A common strategy for introducing the amino group is through the nitration of the 2-phenylbenzofuran followed by the reduction of the resulting nitro group. Another modern and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. More recently, dearomative hydroamination of heteroarenes has emerged as a cost-effective strategy for constructing complex three-dimensional heterocyclic scaffolds from planar structures. rsc.org Reductive amination is another versatile method for forming C-N bonds. nih.govlatrobe.edu.au

Established Chemical Pathways to the Compound

One established pathway involves the synthesis of 2-arylbenzofurans through the intramolecular cyclization of an intermediate formed from the reaction of 2-fluoroarylacetylenes with p-toluidine. rsc.org Another route is the reaction of salicylaldehyde with 4-chlorophenacyl bromide to form a benzofuran-2-yl(4-chlorophenyl)methanone, which can then be reacted with anilines to form Schiff bases. asianinstituteofresearch.org The compound this compound itself is listed with CAS No. 782-18-3. guidechem.comepa.gov

Derivatization Strategies Utilizing the this compound Moiety

The primary amine group of this compound is a versatile functional handle for creating a diverse range of derivatives.

Common derivatization reactions include:

Acylation: The amine can be readily acylated to form amides.

Schiff Base Formation: Condensation with aldehydes results in the formation of imines (Schiff bases).

Reaction with Isothiocyanates: This leads to the formation of thiazol-2(3H)-imines. For instance, a one-pot reaction of an aniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran can yield substituted 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. mdpi.com

Synthesis of Substituted Arylamino Benzofuran Derivatives

Modification of the aniline moiety in benzofuran-containing compounds is a primary strategy to generate new derivatives. This typically involves substitution at the nitrogen atom or condensation reactions utilizing the amino group's nucleophilicity.

A common method for creating N-substituted derivatives is the formation of thioureas. Phenylthiourea (B91264) derivatives can be synthesized by reacting an appropriate arylamino benzofuran compound with phenyl isothiocyanate. ekb.eg The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature. ekb.eg This straightforward addition reaction provides the corresponding N-aryl-N'-phenylthiourea derivatives in good yields. ekb.egresearchgate.net

For instance, complex benzofuran-pyrazole hybrids containing a terminal aniline group can be readily converted to their phenylthiourea counterparts. The general procedure involves mixing the aniline derivative with phenyl isothiocyanate in DMF and stirring for a couple of hours, followed by aqueous workup and extraction. ekb.eg

Table 1: Synthesis of a Phenylthiourea Derivative

| Starting Material | Reagents | Product | Yield | Melting Point | Reference |

|---|

The amino group of aniline derivatives serves as a potent nucleophile for condensation reactions with carbonyl compounds, leading to the formation of imines, also known as Schiff bases. This reaction is a cornerstone for synthesizing a variety of benzofuran-2-yl imine derivatives. The synthesis can be achieved by reacting an amino-benzofuran compound with an aldehyde or ketone, or conversely, by reacting a benzofuran-containing carbonyl compound with an amine. asianinstituteofresearch.orgresearchgate.net

A representative method involves the reaction of 2-acetylbenzofuran with an amine, such as 2-aminobenzothiazole (B30445), in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) to yield the corresponding imine. researchgate.net Similarly, benzofuran-2-yl methanone derivatives can be reacted with substituted anilines in a solvent like methanol (B129727) with a catalytic amount of glacial acetic acid to produce the desired imine products. asianinstituteofresearch.org

Table 2: Synthesis of a Benzofuran Imine Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

N-Substituted Aniline Derivatives (e.g., Phenylthiourea Derivatives)

Cycloaddition and Heterocyclic Ring Formation

Building additional heterocyclic frameworks onto the benzofuran core is a powerful strategy for generating novel molecular architectures. This often involves cycloaddition or cyclocondensation reactions where a portion of the benzofuran derivative acts as a building block for the new ring system.

Pyrazole (B372694) rings can be constructed onto benzofuran scaffolds, often starting from an α,β-unsaturated carbonyl intermediate (a chalcone). A common pathway involves the cyclocondensation of a benzofuran-containing chalcone (B49325) with hydrazine (B178648) hydrate (B1144303). ekb.eg

The synthesis starts with the preparation of a chalcone precursor, such as (E)-1-(4-aminophenyl)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one. Refluxing this intermediate with hydrazine hydrate in ethanol (B145695) leads to the formation of a new pyrazole ring, resulting in a complex bipyrazolyl aniline derivative. ekb.eg This method highlights a multi-step synthesis where a pre-formed benzofuran-pyrazole is further elaborated to include another pyrazole ring attached to the aniline moiety. ekb.egnih.gov

Table 3: Synthesis of a Pyrazole-Based Hybrid

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Thiazole (B1198619) and related thiazolidine (B150603) rings can be synthesized in conjunction with a benzofuran nucleus through several established routes. One of the most efficient methods is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. mdpi.com For example, reacting 1-(1-benzofuran-2-yl)-2-bromoethanone with thiourea (B124793) yields 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. researchgate.net

A more advanced, one-pot, catalyst-free procedure has been developed for the synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. mdpi.comresearchgate.net This method involves the reaction of an equimolar mixture of a substituted aniline (like 4-methoxyaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. mdpi.comresearchgate.net The reaction proceeds by refluxing for several hours, affording the target thiazol-2(3H)-imine in high yield upon cooling and filtration. mdpi.comresearchgate.net

Table 4: One-Pot Synthesis of a Thiazol-2(3H)-imine Derivative

| Reactants | Solvent | Conditions | Product | Yield | Reference |

|---|

Pyrimidine rings are frequently incorporated into benzofuran structures, leveraging benzofuran-based chalcones as key intermediates. nih.gov The synthesis of various substituted pyrimidines is achieved by reacting these chalcones with different reagents. The reaction of (2E)-1-(1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of ethanolic potassium hydroxide (B78521) yields the corresponding pyrimidin-2-ols, pyrimidin-2-thiols, and pyrimidin-2-amines, respectively. nih.gov

This versatile approach allows for the creation of a library of benzofuran-pyrimidine hybrids by simply changing the cyclizing agent while keeping the benzofuran chalcone core constant. The resulting products are typically purified by filtration and recrystallization from ethanol. nih.gov

Table 5: Synthesis of Pyrimidine-Containing Benzofuran Derivatives

| Starting Chalcone | Reagent | Base | Product Type | Example Product | Reference |

|---|---|---|---|---|---|

| (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | Ethanolic KOH | Pyrimidin-2-ol | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | nih.gov |

| (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | Ethanolic KOH | Pyrimidin-2-thiol | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | nih.gov |

Oxadiazole Ring System Formation

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound can be achieved through a multi-step process. A common route involves the conversion of the aniline to a hydrazide, which then undergoes cyclization.

One reported method involves the reaction of a naphthofuran-2-hydrazide with 4-aminobenzoic acid (PABA) in the presence of phosphorus oxychloride (POCl₃) to form the 2,5-disubstituted-1,3,4-oxadiazole. rsc.org This resulting aniline derivative can then undergo further reactions. rsc.org While this specific example starts with a naphthofuran, the methodology is applicable to benzofuran systems.

A more direct, albeit multi-step, approach starting from a benzofuran aniline would be to first convert the amino group of this compound to a hydrazide. This can be achieved by reacting it with ethyl chloroacetate (B1199739) to form the corresponding ester, followed by reaction with hydrazine hydrate. The resulting hydrazide can then be cyclized with a variety of reagents, such as carboxylic acids in the presence of a dehydrating agent like POCl₃, to yield the desired 1,3,4-oxadiazole ring.

For instance, a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves reacting a hydrazide with a carboxylic acid and a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a suitable solvent like dichloromethane (B109758) (DCM). rsc.org

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| Naphthofuran-2-hydrazide | 4-Aminobenzoic acid (PABA) | POCl₃ | 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | rsc.org |

| Hydrazide derivative | Carboxylic acid | HATU, N,N-diisopropylethyl amine | 2,5-disubstituted-1,3,4-oxadiazole | rsc.org |

Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives from an aniline precursor typically involves condensation with an o-phenylenediamine (B120857) derivative. However, a more direct route to a 2-arylbenzimidazole, where the aryl group is the 4-(1-benzofuran-2-yl)phenyl moiety, involves the reaction of 4-(1-benzofuran-2-yl)benzaldehyde with o-phenylenediamine. This aldehyde can be prepared from this compound via a Sandmeyer-type reaction to introduce a formyl group.

Alternatively, 2-aryl benzimidazoles can be synthesized by the condensation of 1,2-phenylenediamines with arylidene malononitrile (B47326) under aqueous or solvent-free conditions, which is an environmentally friendly approach. scirp.org

A reported synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline involves the reaction of o-phenylenediamine with p-aminobenzoic acid using o-phosphoric acid as a catalyst. tuiasi.ro This highlights a general strategy for constructing the 2-arylbenzimidazole scaffold.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| o-Phenylenediamine | p-Aminobenzoic acid | o-Phosphoric acid | 4-(1H-Benzo[d]imidazol-2-yl)aniline | tuiasi.ro |

| 1,2-Phenylenediamine | Arylidene malononitrile | Water or solvent-free | 2-Aryl benzimidazole | scirp.org |

Triazine Conjugates

Triazine conjugates of this compound can be synthesized by reacting the aniline with a triazine derivative, typically a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring allows for sequential substitution.

The general synthetic strategy involves the reaction of cyanuric chloride with a nucleophile, such as an amine. eurjchem.com For the synthesis of a this compound-triazine conjugate, the aniline would be reacted with cyanuric chloride. The reaction conditions can be controlled to achieve mono-, di-, or tri-substitution on the triazine core. Typically, the first substitution is carried out at a low temperature (e.g., 0 °C), with subsequent substitutions requiring higher temperatures. eurjchem.com

A study on the synthesis of novel conjugated benzofuran-triazine derivatives has been reported, highlighting the interest in this class of compounds. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Cyanuric chloride | Piperidine/Morpholine | 0 °C to room temperature | Disubstituted-monochloro triazine | eurjchem.com |

| Disubstituted-monochloro triazine | Hydrazine | Ethanol, 60 °C (sonication) | Hydrazinyl trisubstituted s-triazine | eurjchem.com |

| Cyanuric chloride | Amino acids/substituted anilines | 0 °C to room temperature | Disubstituted s-triazine | eurjchem.com |

Azetidinone Ring Synthesis

The synthesis of an azetidinone (β-lactam) ring onto the this compound scaffold typically proceeds via a [2+2] cycloaddition reaction, known as the Staudinger reaction. This involves the reaction of a Schiff base (imine) with a ketene.

First, a Schiff base is prepared by the condensation of this compound with an appropriate aldehyde. This imine is then reacted with a ketene, which is often generated in situ from an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base like triethylamine (B128534). researchgate.net

A relevant study describes the synthesis of 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one. researchgate.net In this case, 2-acetyl benzofuran was first reacted with 2-aminobenzothiazole to form a Schiff base. This intermediate then underwent a Staudinger reaction with various acid chlorides in the presence of triethylamine to yield the azetidinone ring. researchgate.netsemanticscholar.org This methodology can be adapted by first forming the Schiff base of this compound.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine | Chloroacetyl chloride | Triethylamine, Dioxane | 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-3-chloro-4-methylazetidin-2-one | researchgate.netsemanticscholar.org |

| Schiff Base | Chloroacetyl chloride | Triethylamine | 2-Azetidinone | researchgate.net |

Introduction of Azo Linkages to Benzofuran Scaffolds

Azo compounds are characterized by the -N=N- functional group and are typically synthesized through a diazotization-coupling reaction. The primary aromatic amine, in this case, this compound, is converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. slideshare.net

The diazotization step involves treating the aniline with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). slideshare.netnumberanalytics.com The resulting diazonium salt is then immediately reacted with a coupling component, such as a phenol (B47542) or another aniline derivative, to form the stable azo dye. semanticscholar.orgicrc.ac.ir

A study on the synthesis of azo dyes from 4-(1,3-benzoxazol-2-yl)aniline, a structural analog, employed K10-Montmorillonite clay as a catalyst for the coupling reaction with substituted phenols. mdpi.com

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| 4-(1,3-Benzoxazol-2-yl)aniline | Substituted phenol | NaNO₂, K10-Montmorillonite clay | Azo dye of 4-(1,3-benzoxazol-2-yl)aniline | mdpi.com |

| Aniline | Nitrous acid | Diazonium salt | slideshare.net | |

| Diazonium salt | Phenol/Aniline | Azo compound | semanticscholar.org |

Sulfonamide Derivatization

The amino group of this compound can be readily converted into a sulfonamide by reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction is a standard method for the synthesis of sulfonamides.

A study on the synthesis of benzofuran-based sulfonamide derivatives involved the condensation of benzofuran-based anilines with various sulfonyl chlorides in the presence of triethylamine (TEA) in a solvent like dimethylformamide (DMF) at room temperature. researchgate.net This general procedure is directly applicable to this compound.

Another relevant synthesis involved reacting 2-chloroacetamide (B119443) derivatives with sulfanilamide (B372717) to produce sulfonamide compounds, which were then further functionalized. brieflands.comnih.gov

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| Benzofuran based aniline | Sulfonyl chloride | Triethylamine, DMF | Benzofuran based sulfonamide | researchgate.net |

| Sulfanilamide | Chloroacetyl chloride | DMF | 2-Chloro-N-(4-sulfamoylphenyl)acetamide | brieflands.comnih.gov |

Methodological Considerations in Synthesis

The synthesis of derivatives of this compound requires careful consideration of reaction conditions to achieve desired regioselectivity and yield.

For the formation of heterocyclic rings, the choice of catalyst, solvent, and temperature is crucial. For instance, in triazine synthesis, the stepwise substitution on the cyanuric chloride is controlled by temperature. eurjchem.com In azetidinone synthesis, the stereochemical outcome of the Staudinger reaction can be influenced by the solvent and the nature of the substituents on the imine and ketene.

The stability of the diazonium salt in azo coupling reactions is a critical factor; hence, these reactions are typically performed at low temperatures. slideshare.net The pH of the coupling medium is also important, as it affects the reactivity of both the diazonium salt and the coupling component.

In sulfonamide synthesis, the use of a base is necessary to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the aniline on the sulfonyl chloride. researchgate.net

The purity of the starting materials and intermediates is paramount for the successful synthesis of the final products. Purification techniques such as recrystallization and column chromatography are often employed to isolate the desired compounds. researchgate.netasianinstituteofresearch.org The structural elucidation of the synthesized compounds relies on a combination of spectroscopic methods, including IR, NMR (¹H and ¹³C), and mass spectrometry.

Catalyst-Free Synthesis Approaches

In the quest for greener and more economical synthetic methods, catalyst-free approaches for the synthesis of benzofuran derivatives have gained significant attention. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, avoiding the need for expensive and potentially toxic metal catalysts.

One-pot catalyst-free reactions have been successfully employed for the synthesis of complex benzofuran derivatives. For instance, the reaction of an equimolar mixture of an aniline (like 4-methoxyaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol under reflux conditions affords 4-(benzofuran-2-yl)-3-(substituted-phenyl)-N-phenylthiazol-2(3H)-imines in good yields. mdpi.comresearchgate.net This method highlights the efficiency of catalyst-free one-pot procedures in constructing intricate molecular architectures. mdpi.com

Another example of a catalyst-free approach is the cascade synthesis of benzofuran derivatives from the reaction of 2-methyl-2-nitro-3(3-nitrophenyl)oxirane and salicylaldehyde in the presence of a base like potassium carbonate in DMF at elevated temperatures. researchgate.net Furthermore, electrochemical methods have emerged as a powerful tool for the catalyst-free synthesis of benzofurans. The electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of nucleophiles like barbituric acids or cyanoacetates leads to the formation of benzofuran derivatives through an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism in aqueous media. researchgate.netarchivepp.com

Table 1: Examples of Catalyst-Free Synthesis of Benzofuran Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 4-Methoxyaniline, Phenyl isothiocyanate, 2-Bromoacetylbenzofuran | Absolute Ethanol, Reflux | 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | 83 | mdpi.comresearchgate.net |

| 4-Fluoroaniline, Phenyl isothiocyanate, 2-Bromoacetylbenzofuran | Absolute Ethanol, Reflux | Mixture of thiazol-2(3H)-imine isomers | 73 | mdpi.comresearchgate.net |

| Salicylaldehyde, Chloroacetone | K₂CO₃, Acetone, Reflux | 1-(Benzofuran-2-yl)ethan-1-one | 90 | researchgate.net |

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Barbituric acids | Aqueous phosphate (B84403) buffer, Carbon rod electrodes | Benzofuran derivatives | Good | researchgate.net |

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Cyanoacetates | Phosphate buffer/EtOH, Carbon electrodes | Benzofuran derivatives | Good | archivepp.com |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has revolutionized the synthesis of heterocyclic compounds, including benzofuran derivatives. This technique often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. sapub.orgtandfonline.com

The application of microwave irradiation has proven advantageous in the synthesis of various benzofuran-containing heterocycles. For example, the Claisen-Schmidt condensation of 2-acetylbenzofuran with fluorinated benzaldehydes to form chalcones, followed by cyclocondensation with guanidine hydrochloride, can be efficiently carried out under microwave irradiation to yield fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. nih.gov This method significantly shortens the reaction time compared to conventional refluxing. tandfonline.com

In another instance, the synthesis of pyrazolyl benzofuran derivatives was achieved in 2-4 minutes using microwave assistance, whereas conventional methods required 4-6 hours with often lower yields. sapub.org Similarly, the synthesis of complex quinoxalinyl-indolyl-pyrazolyl-phenyl derivatives incorporating a benzofuran moiety was achieved in 20-30 minutes with excellent yields (84-98%) under microwave irradiation, a significant improvement over the 8-9.5 hours and lower yields (28-72%) of the conventional method. tandfonline.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzofuran Derivatives

| Reaction Type | Microwave Conditions | Microwave Yield (%) | Conventional Conditions | Conventional Yield (%) | Reference |

| Synthesis of Pyrazolyl Benzofuran Derivatives | 2-4 minutes | Not specified | 4-6 hours | Poor | sapub.org |

| Synthesis of 2-[1-(5,8-dihydro quinoxalino[2,3-b]indoloacetyl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-5-yl] phenyl derivatives | 20-30 minutes | 84-98 | 8-9.5 hours, reflux | 28-72 | tandfonline.com |

| Synthesis of Quinoline (B57606) Derivatives | 1.5-2.5 hours | 87-93 | 7-10 hours | 85-91 | tandfonline.com |

| Synthesis of 4,5-Diaryl-2-sydnonyl-1-substituted imidazoles | 30-90 minutes | 52-85 | 1-3 days, 90-110°C | 46-77 | tandfonline.com |

Solvent Effects and Reaction Conditions

The choice of solvent and the optimization of reaction conditions are critical parameters that significantly influence the outcome of the synthesis of this compound and its derivatives. Solvents can affect reaction rates, yields, and even the product distribution by influencing the solubility of reactants, stabilizing transition states, and participating in the reaction mechanism.

In the synthesis of 2-(2-nitrophenyl)benzofuran, a precursor to 2-(benzofuran-2-yl)aniline, a screening of solvents revealed that toluene (B28343) was optimal, leading to a very good yield. rsc.org The polarity of the solvent can also play a crucial role. For instance, in the study of a magenta-colored dye, it was observed that while the solvent did not affect the absorption peak wavelength, the absorption intensity varied due to solvatochromic effects. pensoft.net The solubility of the dye was highest in acetone and lowest in distilled water, which in turn affected its aggregation and thermal diffusivity. pensoft.net

Reaction temperature and the choice of base are also pivotal. In the aforementioned synthesis of 2-(2-nitrophenyl)benzofuran, various bases such as DABCO, K₂CO₃, Cs₂CO₃, and KOtBu were tested, with DBU providing the best results. rsc.org Increasing the reaction temperature did not prove beneficial in this particular case. rsc.org

Yield Optimization and Reaction Efficiency

Optimizing reaction yield and efficiency is a central goal in synthetic chemistry. This involves a systematic investigation of various reaction parameters, including catalysts, reagents, solvents, temperature, and reaction time.

In the synthesis of 2-(2-nitrophenyl)benzofuran, a one-pot process was found to be more efficient, yielding 65% of the product compared to a 55% yield in a stepwise approach. rsc.org Further optimization by screening different bases and solvents improved the yield significantly. rsc.org The nature of the leaving group on the electrophile also impacted the yield, with a bromo substituent providing a slightly better yield than chloro, mesyloxy, or tosyloxy groups. rsc.org

Green Chemistry Principles in this compound Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzofuran derivatives to minimize environmental impact and enhance sustainability. Key aspects include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

The use of water or mixtures of water with organic solvents is a prominent green chemistry approach. researchgate.net For example, the synthesis of 2-benzylidene-1-benzofuran-3-ones has been developed using a DMF-water mixture. tandfonline.com Electrochemical syntheses of benzofuran derivatives in aqueous buffer solutions represent another significant advancement in green chemistry, as they avoid the use of toxic solvents and catalysts. researchgate.netarchivepp.com

Catalyst-free and solvent-free reaction conditions are also highly desirable from a green chemistry perspective. researchgate.net The development of one-pot syntheses contributes to green chemistry by reducing the number of reaction steps, minimizing the use of solvents for purification, and improving atom economy. nih.gov Microwave-assisted synthesis is considered an important green technology due to its energy efficiency and potential for solvent-free reactions. sapub.org

Emerging Trends and Challenges in Synthetic Design for this compound Analogs

The synthetic design of this compound analogs is continuously evolving, driven by the need for novel compounds with specific biological activities and the demand for more efficient and sustainable synthetic methods.

One of the emerging trends is the development of novel cascade reactions and multicomponent reactions to construct complex benzofuran-containing molecules in a single step. researchgate.net These reactions offer high atom economy and synthetic efficiency. The use of photogenerated amine radical cations in cascade reactions is also a promising area for the synthesis of complex heterocycles. rsc.org

Transition metal-catalyzed C-H activation and annulation reactions are at the forefront of modern synthetic chemistry for constructing benzofuran rings. rsc.orgmdpi.comnih.gov These methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. However, challenges remain in terms of catalyst cost, selectivity, and functional group tolerance.

A significant challenge is the development of enantioselective synthetic methods to produce chiral benzofuran derivatives, which are often required for specific biological applications. The design of new chiral catalysts and asymmetric synthetic strategies is an active area of research.

Furthermore, the synthesis of complex, polycyclic benzofuran derivatives, including natural products, presents a continuous challenge that drives the development of innovative synthetic methodologies. rsc.org The future of synthetic design for this compound analogs will likely focus on the integration of multiple green chemistry principles, the development of novel catalytic systems, and the application of advanced synthetic techniques to access a wider range of structurally diverse and biologically active molecules.

Advanced Analytical Characterization of 4 1 Benzofuran 2 Yl Aniline and Its Complex Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular framework of 4-(1-Benzofuran-2-yl)aniline. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that is directly correlated to its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. The spectrum of this compound displays characteristic signals that can be assigned to the protons of the benzofuran (B130515) and aniline (B41778) rings.

The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons on the aromatic rings typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring currents. The multiplicity of a signal (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, and the integration of the signal is proportional to the number of protons it represents.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | Variable |

| Furan (B31954) Proton (H-3') | ~7.1 | Singlet | 1H |

| Amine Protons (-NH₂) | Variable (broad) | Singlet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific nature of the derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are sensitive to the hybridization and electronic environment of the carbon atoms.

Aromatic and furan carbons typically resonate in the range of δ 100-160 ppm. For instance, in a derivative, the C7a of the benzofuran moiety and the C=N carbon were observed at δ 154.2 and 154.3 ppm, respectively, while the C3 of the benzofuran appeared at δ 104.4 ppm mdpi.com. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic/Furan Carbons | 100 - 160 |

| C3 of Benzofuran | ~104 |

| C7a of Benzofuran | ~154 |

Note: The specific chemical shifts are dependent on the molecular structure and the solvent used.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of protons within a molecule. A cross-peak in a ¹H-¹H NOESY spectrum indicates that the two corresponding protons are close to each other in space, typically within 5 Å. This information is crucial for confirming the stereochemistry and conformation of complex derivatives of this compound nih.gov.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis (Chemical Shifts, DEPT-135)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorptions include:

N-H stretching: for the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹ ijrpc.com.

C-N stretching: for the aryl-amine bond, usually found in the 1250-1360 cm⁻¹ region.

C-O-C stretching: for the ether linkage in the benzofuran ring, appearing in the 1000-1300 cm⁻¹ range ijrpc.com.

Aromatic C=C stretching: typically observed as a series of bands in the 1450-1600 cm⁻¹ region .

Aromatic C-H stretching: found above 3000 cm⁻¹ scispace.com.

For example, a derivative showed a characteristic band at 3315.90 cm⁻¹ for the –NH₂ group ijrpc.com. Another derivative displayed bands at 1618 cm⁻¹ (C=N) and 1577 cm⁻¹ (C=C) mdpi.com.

Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Aryl-Amine) | 1250 - 1360 |

| C-O-C Stretch (Ether) | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, APCI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods often coupled with Liquid Chromatography (LC-MS) for the analysis of complex mixtures and the determination of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

For this compound (C₁₄H₁₁NO), the expected monoisotopic mass is approximately 209.08 g/mol epa.govnih.gov. In ESI-MS, this compound would likely show a prominent ion at m/z 210, corresponding to the protonated molecule [M+H]⁺.

The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways for 2-arylbenzofurans involve cleavage of the bonds connecting the aromatic rings and within the benzofuran system researchgate.net. For instance, a derivative, 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline, showed a molecular ion peak at m/z 285.3 [M+H]⁺ and fragment ions at m/z 195.2 (benzofuran-pyridine ion) and 170.2 (aniline ion) in LC-MS (ESI+) analysis vulcanchem.com.

Computational and in Silico Studies of 4 1 Benzofuran 2 Yl Aniline and Its Analogs

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between small molecules, such as 4-(1-Benzofuran-2-yl)aniline analogs, and their protein targets.

Research has shown that benzofuran-based compounds can interact with a variety of biological targets. For instance, a derivative, 4-(3'-(benzofuran-2-yl)-1'-phenyl-1'H,2H-[3,4'-bipyrazol]-5-yl)aniline, demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) with an IC50 value of 5.49 µM, and docking studies revealed its binding mode within the receptor's active site. ekb.eg Similarly, another analog, a benzofuran-2-ylethylidene aniline (B41778) derivative, was identified as an inhibitor of tubulin polymerization. researchgate.net Docking studies confirmed that this compound fits into the colchicine (B1669291) binding site of tubulin, thereby explaining its antiproliferative activity. researchgate.net

In other studies, benzofuran-aminoquinazoline hybrids were docked into the ATP binding site of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). tandfonline.comunisa.ac.za The simulations suggested a binding mode similar to the known inhibitor Gefitinib, with compounds 10d and 10e showing significant inhibitory activity. tandfonline.com Furthermore, molecular docking of 3-(benzofuran-2-ylmethyl) substituted triazinones against Mycobacterium tuberculosis Chorismate Mutase (MtbCM) highlighted strong hydrogen bonding with the ILE67 residue as a key interaction for inhibition. rsc.org

Table 1: Molecular Docking Studies of this compound Analogs

| Compound/Analog Class | Protein Target | Key Findings from Docking |

|---|---|---|

| Benzofuran-aminoquinazolines | EGFR-TK | Binding mode similar to Gefitinib; key interactions in the ATP binding site. tandfonline.comunisa.ac.za |

| 2-Phenylbenzofuran (B156813) derivative | Butyrylcholinesterase (BChE) | Binds to both catalytic (CAS) and peripheral (PAS) anionic sites. polimi.it |

| 4-(3'-(Benzofuran-2-yl)...bipyrazol...yl)aniline | VEGFR | Compound showed good recognition at the VEGFR binding site. ekb.eg |

| Benzofuran-2-ylethylidene aniline | Tubulin | Fits into the colchicine binding site. researchgate.net |

| 3-(Benzofuran-2-ylmethyl)triazinones | Chorismate Mutase (MtbCM) | Forms strong hydrogen bonds with ILE67. rsc.org |

| Benzofuran-triazole hybrids | HCV NS5B RNA polymerase | Compound BF-9 exhibited a high binding affinity of -16.09 Kcal/mol. mdpi.com |

| Benzofuran (B130515) scaffold-merged compound | Myeloid cell leukemia 1 (Mcl1) | Docking correctly predicted the binding mode of the most active compound. tandfonline.com |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of compounds like this compound. These methods provide insights into the electronic structure, chemical reactivity, and spectroscopic characteristics.

For example, studies on analogs such as (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile have utilized Hartree-Fock (HF) and DFT methods to calculate linear and nonlinear optical (NLO) properties. researchgate.net By comparing theoretical UV-vis absorption spectra with experimental data, researchers can validate their computational models and understand the influence of molecular structure on optical properties. researchgate.net

These calculations are also used to determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT methods are employed to optimize the ground-state molecular geometry and predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts, which can then be compared with experimental results for structural validation. acs.org

Table 2: Applications of Quantum Chemical Calculations for Benzofuran Analogs

| Calculation Method | Predicted Properties | Significance |

|---|---|---|

| DFT, TD-DFT | Molecular Geometry, Vibrational Frequencies (IR/Raman), NMR Chemical Shifts, UV-vis Spectra | Structural confirmation and validation of experimental data. acs.org |

| DFT, HF | HOMO-LUMO Energy Gap, Dipole Moment, Hyperpolarizability | Prediction of chemical reactivity and nonlinear optical (NLO) properties. researchgate.net |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic profile. For analogs of this compound, various software tools are used to estimate properties that determine the drug-likeness of a molecule. These predictions help to identify candidates with favorable profiles and flag potential liabilities before costly synthesis and experimental testing.

The core concept involves calculating a range of molecular descriptors, such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). These are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a MW ≤ 500, a logP ≤ 5, HBD ≤ 5, and HBA ≤ 10. scispace.com

Further in silico analyses can predict more complex endpoints, including blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and interaction with transporters like P-glycoprotein (P-gp). rsc.orgscispace.com For example, computational studies on benzofuran derivatives have predicted high gastrointestinal absorption and a low probability of BBB penetration, identifying them as promising candidates for further development. rsc.org These predictive models are essential for optimizing the ADME properties of lead compounds. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. This technique complements molecular docking by offering insights into the conformational stability of the binding pose, the flexibility of the protein, and a more accurate estimation of binding free energy.

For analogs of this compound, MD simulations have been crucial in validating and refining docking results. A study on a 2-phenylbenzofuran derivative bound to butyrylcholinesterase (BChE) used MD simulations to confirm that the compound stably interacts with both the catalytic and peripheral anionic sites of the enzyme, which was consistent with experimental kinetic data. polimi.it

In another example, MD simulations coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) calculations were used to estimate the binding free energy of benzofuran-hybrid compounds with their targets. mdpi.com For benzofuran-1,2,4-triazole hybrids targeting the HCV NS5B enzyme, these calculations revealed strong binding affinities, with calculated energies below -75.40 Kcal/mol, and identified the most stable complexes. mdpi.com Similarly, MD simulations of a benzofuran scaffold-merged compound targeting the Mcl1 protein not only confirmed a stable binding interaction but also identified specific amino acid residues that were major contributors to the binding energy. tandfonline.com

Table 3: Findings from Molecular Dynamics Simulations of Benzofuran Analogs

| Analog Class | Protein Target | Simulation Method | Key Findings |

|---|---|---|---|

| 2-Phenylbenzofuran | Butyrylcholinesterase (BChE) | MD Simulation | Confirmed stable binding to both CAS and PAS sites. polimi.it |

| Benzofuran-tetrazole | Acetylcholinesterase (AChE) | MD Simulation, Docking | Evidenced exquisite interaction of active compounds with the target complex. researchgate.netnih.gov |

| Benzofuran scaffold-merged | Myeloid cell leukemia 1 (Mcl1) | MD Simulation, Free-energy estimation | Showed stable interaction and binding strength; identified key energy-contributing residues (M231, M250, V253, R265, L267, F270). tandfonline.com |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to find new molecules with the desired activity.

This approach has been applied to discover novel inhibitors based on the benzofuran scaffold. In a study targeting the anti-apoptotic protein Mcl1, a pharmacophore model (ANRRR.240) was generated based on known inhibitors. tandfonline.com This model was then used to develop a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, which showed high predictive confidence (Q² = 0.8736). tandfonline.com Such models are invaluable for guiding the design of new, more potent benzofuran derivatives.

The general workflow involves building a pharmacophore model from a set of active compounds or from a ligand-receptor crystal structure. This model is then used to filter virtual libraries, and the resulting "hit" compounds are subsequently subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. This hierarchical approach streamlines the discovery of new lead compounds containing the this compound or related frameworks.

Analysis of Crystal Packing and Intermolecular Interactions using Computational Methods

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of a molecule in the solid state, including its conformation and how it packs in the crystal lattice. Computational methods, such as the analysis of Hirshfeld surfaces, are used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure.

Studies on analogs of this compound have revealed detailed insights into their solid-state behavior. For example, the crystal structure analysis of 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine showed a network of intermolecular interactions, including C–H···N, C–H···O, C–H···π, and π···π contacts, which dictate the molecular packing. mdpi.comresearchgate.net The introduction of different substituents on the phenyl rings was found to cause variations in this extended network. researchgate.net

In another analog, 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, the analysis determined the precise dihedral angles between the different ring systems, revealing that the benzofuran and phenyl rings are nearly perpendicular to each other (dihedral angle of 81.67°). nih.gov The crystal structure was shown to be stabilized by O—H···N and C—H···O hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov These detailed structural analyses are crucial for understanding structure-property relationships and for solid-form engineering.

Table 4: Crystallographic and Interaction Data for Benzofuran Analogs

| Compound | Key Structural Features | Intermolecular Interactions |

|---|---|---|

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | Common backbone with similar conformations across analogs. | C–H···N, C–H···O, C–H···π, π···π contacts. mdpi.comresearchgate.net |

| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | Isoxazole (B147169) ring in a shallow envelope conformation; Dihedral angle (benzofuran/phenyl) = 81.67°. nih.gov | O—H···N hydrogen bonds forming chains; weak C—H···O interactions. nih.gov |

Potential Applications and Future Research Directions

Design and Development of Novel Therapeutic Agents Utilizing the 4-(1-Benzofuran-2-yl)aniline Scaffold

The benzofuran (B130515) core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic drugs. taylorandfrancis.comnih.gov This makes the this compound structure a promising starting point for designing new therapeutic agents. Researchers have successfully synthesized various benzofuran derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govrsc.org

The aniline (B41778) portion of the molecule offers a convenient site for chemical modification, allowing for the introduction of various functional groups to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. For instance, derivatives of this compound could be designed to target specific enzymes or receptors implicated in disease pathways. The inherent biological activities associated with both the benzofuran and aniline motifs provide a strong rationale for its exploration in drug discovery programs. taylorandfrancis.com

Rational Design of Derivatives with Enhanced Biological Activity and Selectivity

Rational drug design strategies can be effectively applied to the this compound scaffold to create derivatives with improved therapeutic profiles. nih.gov By understanding the structure-activity relationships (SAR) of this class of compounds, medicinal chemists can make targeted modifications to enhance potency and selectivity for a desired biological target while minimizing off-target effects.

For example, studies on other benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring and the appended aryl ring can significantly influence their biological activity. rsc.org Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity to target proteins. rsc.org Computational methods, such as molecular docking and pharmacophore modeling, can be employed to predict the binding modes of this compound derivatives with specific biological targets, guiding the synthesis of more effective and selective drug candidates. nih.govnih.gov

Table 1: Examples of Substituted Benzofuran Derivatives and Their Biological Activities

| Derivative Class | Substituents | Biological Activity | Reference |

| Benzofuran-acetamide derivatives | Varied acetamide (B32628) side chains | Anticonvulsant | nih.gov |

| 2-Pyrazolyl benzofuran derivatives | Pyrazole (B372694) and substituted phenyl groups | Antitumor | ekb.eg |

| Benzofuran-1,3,4-oxadiazole derivatives | Oxadiazole and varied aryl groups | Antitubercular | researchgate.net |

| 3-Aminobenzofuran derivatives | Varied benzyl (B1604629) groups | Anti-Alzheimer's | nih.gov |

| Quinoline-benzofuran conjugates | Quinoline (B57606) and carboxylic acid esters | Antiproliferative | ekb.eg |

Utility in Combinatorial Chemistry and High-Throughput Screening Libraries

The this compound scaffold is well-suited for use in combinatorial chemistry and high-throughput screening (HTS) campaigns. nih.gov Its structure allows for the facile introduction of a wide variety of chemical building blocks at multiple positions, enabling the rapid generation of large and diverse compound libraries. acs.org These libraries can then be screened against a multitude of biological targets to identify "hit" compounds with desired activities.

The amenability of the scaffold to parallel synthesis techniques makes it an attractive core for generating focused libraries aimed at specific target families, such as kinases or G-protein coupled receptors. cijournal.ru The data generated from HTS of these libraries can provide valuable SAR information, accelerating the drug discovery process from initial hit identification to lead optimization. nih.gov

Exploration of New Pharmacological Targets for Benzofuran-Aniline Derivatives

While benzofuran derivatives have been investigated for a range of established pharmacological targets, the unique combination of the benzofuran and aniline moieties in this compound may lead to the discovery of novel biological activities and targets. taylorandfrancis.comrsc.org Screening of derivatives against diverse panels of assays could uncover unexpected therapeutic applications.

For instance, the planarity of the benzofuran ring system and the potential for hydrogen bonding from the aniline group suggest that these compounds could interact with DNA or protein-protein interfaces. encyclopedia.pub Further research could explore their potential as inhibitors of transcription factors, modulators of epigenetic pathways, or agents targeting protein misfolding diseases. taylorandfrancis.comencyclopedia.pub The exploration of new pharmacological targets for this scaffold holds significant promise for addressing unmet medical needs.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science (General Benzofuran scaffold relevance)

The benzofuran scaffold, the core of this compound, is not only relevant to medicinal chemistry but also presents opportunities in the interdisciplinary fields of chemical biology and materials science. numberanalytics.com In chemical biology, benzofuran-based fluorescent probes could be developed to visualize biological processes within living cells. The inherent fluorescence of some benzofuran derivatives can be modulated by their environment, making them suitable as sensors for ions, pH, or specific biomolecules.

In materials science, the rigid and planar structure of the benzofuran ring system makes it an interesting building block for the synthesis of organic electronic materials. rsc.org Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the benzofuran core through chemical modification is a key advantage in designing materials with desired performance characteristics.

Advancements in Sustainable Synthesis of this compound and Its Analogs

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives. mdpi.com Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation.

Modern synthetic methodologies, such as catalyst-free reactions, one-pot procedures, and the use of greener solvents, are being explored to improve the environmental footprint of benzofuran synthesis. mdpi.comresearchgate.net For example, catalyst-free, one-pot reactions have been successfully employed for the synthesis of related 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. mdpi.comresearchgate.net The development of catalytic C-H activation and annulation strategies could provide more atom-economical routes to this important scaffold. nih.gov These advancements will not only make the synthesis more environmentally friendly but also more cost-effective, facilitating the broader investigation and application of these compounds.

Q & A

Q. What is the IUPAC nomenclature and structural configuration of 4-(1-Benzofuran-2-yl)aniline?

The compound is systematically named as 4-(benzofuran-2-yl)aniline , where the benzofuran moiety (a fused benzene and furan ring) is attached to the para position of the aniline group. The numbering prioritizes the benzofuran system, with the furan oxygen at position 1 and the attachment point at position 2. Substituents on the aniline ring are assigned based on their positions relative to the amine group .

Q. What are common synthetic routes for this compound?

A typical route involves condensation reactions starting from 2-acetylbenzofuran. For example, bromination of 2-acetylbenzofuran followed by treatment with thiosemicarbazide yields thiazole derivatives, which can be further functionalized to introduce the aniline group . Alternative methods include Ullmann coupling or Buchwald-Hartwig amination to attach the benzofuran moiety to aniline precursors .

Q. Which spectroscopic and crystallographic methods are used for characterization?

- 1H NMR : Aromatic protons in benzofuran (δ 6.8–7.8 ppm) and aniline (δ 6.5–7.2 ppm) are resolved at 400 MHz in DMSO-d6 .

- X-ray crystallography : Monoclinic/triclinic crystal systems (e.g., P1 space group, a = 10.18 Å, b = 12.02 Å) are analyzed using SHELXL for refinement, with displacement ellipsoids and H-bonding networks mapped .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 361.42 for [C26H19NO]+) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

For twinned data, SHELXD and SHELXE are employed for initial phasing, followed by SHELXL refinement with TWIN/BASF commands to model twin fractions. For disorder, partial occupancy sites are refined using constraints (e.g., DFIX, SADI) and validated via R-factor convergence (<5%) .

Q. What strategies optimize reaction yields in heterocyclic derivatization of this compound?

- Catalyst screening : Pd(PPh3)4 for cross-coupling reactions improves aryl-amine bond formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the aniline group.

- Temperature control : Microwave-assisted synthesis at 120–150°C reduces reaction time for cyclization steps .

Q. How can structure-activity relationships (SAR) guide the design of antitumor derivatives?

- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at the benzofuran 5-position enhances cytotoxicity by stabilizing π-π stacking with DNA .

- Bioisosteric replacement : Replacing the oxazole ring (e.g., in 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine) with thiazole improves metabolic stability .

- In vitro assays : MTT-based cytotoxicity screening against HeLa or MCF-7 cell lines validates activity (IC50 < 10 µM) .

Q. What computational approaches model interactions between this compound derivatives and biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., EGFR), using crystal structures (PDB: 1M17) as templates .

- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to correlate HOMO-LUMO gaps with redox activity .

- MD simulations : GROMACS models stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.